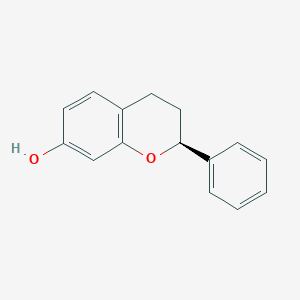
7-Hydroxyflavan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxyflavan is a hydroxyflavonoid.
Wissenschaftliche Forschungsanwendungen
Cardiovascular Health
Recent studies have highlighted the cardioprotective properties of 7-HF, particularly in the context of myocardial ischemia/reperfusion injury (MI/RI). A study utilized network pharmacology and molecular docking to identify the mechanisms through which 7-HF exerts its effects. The results indicated that 7-HF could alleviate oxidative stress in MI/RI models by modulating key signaling pathways such as Nrf2/NQO1/HO-1, contributing to reduced myocardial damage and improved cardiac function .
Key Findings:
- Mechanism: Inhibition of oxidative stress and inflammation.
- Target Pathways: Nrf2/NQO1/HO-1 signaling pathway.
- Model Used: Animal experiments with MI/RI rats.
Nonalcoholic Fatty Liver Disease
7-HF has also been investigated for its role in treating nonalcoholic fatty liver disease (NAFLD). A study demonstrated that 7-HF could reduce fat accumulation and improve metabolic parameters in high-fat diet-induced NAFLD models. The compound was shown to mitigate oxidative stress and promote energy metabolism, suggesting its potential as a dietary supplement for liver health .
Key Findings:
- Effects: Reduced hepatic steatosis and improved glucose metabolism.
- Mechanism: Interaction with serine/threonine kinase 24 (STK24).
- Model Used: C57BL/6 mice on a high-fat diet.
Antioxidant Properties
The antioxidant capabilities of 7-HF have been extensively studied, particularly in relation to oxidative stress induced by environmental pollutants like nicotine. Research indicates that 7-HF protects renal cells from nicotine-induced cytotoxicity through the ERK/Nrf2/HO-1 pathway, highlighting its potential in renal protection .
Key Findings:
- Mechanism: Antioxidant action through ERK/Nrf2/HO-1 signaling.
- Application: Protection against renal oxidative stress.
Antimicrobial Activity
7-HF exhibits antimicrobial properties against various pathogens. A study isolated 7-HF from Avicennia officinalis and demonstrated its efficacy in inhibiting human pathogens, suggesting its potential use in biocontrol applications against plant diseases like Cercospora leaf spot .
Key Findings:
- Efficacy: Moderate inhibitory activity against human pathogens.
- Application: Biocontrol agent for agricultural diseases.
Anti-inflammatory Effects
The anti-inflammatory properties of 7-HF have been documented in various studies. It has been shown to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation .
Key Findings:
- Mechanism: Inhibition of MAPK/NF-κB signaling pathways.
- Application: Potential therapeutic agent for inflammatory diseases.
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Model Used | Key Findings |
|---|---|---|---|
| Cardiovascular Health | Nrf2/NQO1/HO-1 signaling pathway | MI/RI rats | Alleviates oxidative stress |
| Nonalcoholic Fatty Liver Disease | Interaction with STK24 | High-fat diet mice | Reduces fat accumulation |
| Antioxidant Properties | ERK/Nrf2/HO-1 signaling pathway | Renal cell cultures | Protects against nicotine-induced cytotoxicity |
| Antimicrobial Activity | Direct inhibition of pathogens | Isolated from Avicennia officinalis | Effective against human pathogens |
| Anti-inflammatory Effects | Inhibition of MAPK/NF-κB pathways | Various inflammatory models | Reduces inflammatory responses |
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
(2S)-2-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-6,8,10,14,16H,7,9H2/t14-/m0/s1 |
InChI-Schlüssel |
KFUMHIDDQQILEL-AWEZNQCLSA-N |
SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 |
Isomerische SMILES |
C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=CC=C3 |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















